molecular formula C25H23N3O4 B15016107 N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide

N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide

Cat. No.: B15016107
M. Wt: 429.5 g/mol
InChI Key: BFTOLXXLRPRGGX-YZSQISJMSA-N
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Description

N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy-nitrophenyl group, a diphenylcyclopropane moiety, and a carbohydrazide linkage, making it a subject of interest in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide typically involves the condensation of 4-methoxy-3-nitrobenzaldehyde with 2,2-diphenylcyclopropanecarbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid or sodium acetate to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The methoxy group can be demethylated using reagents such as boron tribromide.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Boron tribromide, anhydrous conditions.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of demethylated products.

    Substitution: Formation of substituted hydrazide derivatives.

Scientific Research Applications

N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2-pyridinecarbohydrazide
  • N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2-[2-nitro-4-(2,4,4-trimethyl-2-pentanyl)phenoxy]acetohydrazide

Uniqueness

N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide is unique due to its combination of a methoxy-nitrophenyl group and a diphenylcyclopropane moiety. This structural arrangement provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

N-[(E)-1-(4-methoxy-3-nitrophenyl)ethylideneamino]-2,2-diphenylcyclopropane-1-carboxamide

InChI

InChI=1S/C25H23N3O4/c1-17(18-13-14-23(32-2)22(15-18)28(30)31)26-27-24(29)21-16-25(21,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-15,21H,16H2,1-2H3,(H,27,29)/b26-17+

InChI Key

BFTOLXXLRPRGGX-YZSQISJMSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC(=C(C=C4)OC)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)[N+](=O)[O-]

Origin of Product

United States

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